molecular formula C12H20Cl2N2 B15311990 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride

3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride

Cat. No.: B15311990
M. Wt: 263.20 g/mol
InChI Key: JAXLOIHZSQUWIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is a chemical research reagent offered for early discovery and investigative scientific research. This compound belongs to a class of nitrogen-containing heterocycles, specifically featuring a pyrrolidine subunit, which is a common pharmacophore in medicinal chemistry. Compounds with pyrrolidine and aniline motifs are of significant interest in neuroscience and pharmacology research, particularly as scaffolds for developing ligands that target central nervous system (CNS) receptors . Research into structurally related pyrrolidine-ethylaniline and benzimidazole compounds has shown potential kappa-opioid receptor (KOR) agonist activity . Kappa-opioid agonists are a major area of investigation for their analgesic properties and are being explored as potential alternatives to mu-opioid receptor agonists, with the aim of achieving effective pain relief while minimizing the risk of respiratory depression and euphoria that contributes to the abuse potential of traditional opioids . The dihydrochloride salt form typically enhances the compound's stability and solubility in aqueous solutions, which is beneficial for in vitro and in vivo research applications. This product is intended for use by qualified researchers in laboratory settings only. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C12H20Cl2N2

Molecular Weight

263.20 g/mol

IUPAC Name

3-(2-pyrrolidin-1-ylethyl)aniline;dihydrochloride

InChI

InChI=1S/C12H18N2.2ClH/c13-12-5-3-4-11(10-12)6-9-14-7-1-2-8-14;;/h3-5,10H,1-2,6-9,13H2;2*1H

InChI Key

JAXLOIHZSQUWIB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC2=CC(=CC=C2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline typically involves the reaction of aniline with pyrrolidine in the presence of a base catalyst. The reaction proceeds through nucleophilic substitution, where the amino group of aniline reacts with the pyrrolidine ring to form the desired product. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring or the aniline ring can be further functionalized.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield N-oxides, while reduction can produce amine derivatives

Scientific Research Applications

3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The compound may act as an agonist or antagonist, depending on the target and the specific functional groups present on the molecule. The pathways involved in its mechanism of action are often related to its ability to bind to and modulate the activity of proteins involved in signaling and metabolic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Heterocycle Linker Substituent(s) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride Pyrrolidine Ethyl None (meta-aniline) Not explicitly provided Hypothesized VAP-1/CYP modulation -
[3-(2-Piperidin-1-ylethoxy)phenyl]amine dihydrochloride Piperidine Ethoxy None (meta-aniline) Not provided Commercial availability; similar salt form [4]
4-{2-[2-(Morpholin-4-yl)pyrimidin-5-yl]ethyl}aniline (50b) Morpholine Ethyl Pyrimidinyl group 285 ([M+H]+) VAP-1 inhibitor; tested for diabetic nephropathy [2]
N-(2-(Pyrrolidin-1-yl)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide (SzR-109) Pyrrolidine Ethyl Quinoline-carboxamide 384.47 Stimulates U937 cells; anti-inflammatory [1]
3-[2-(3,4-Dimethylpyrrolidin-1-yl)ethyl]aniline dihydrochloride 3,4-Dimethyl Pyrrolidine Ethyl None (meta-aniline) 262.34 (free base) Steric effects due to methyl groups [5]

Structural Variations and Implications

  • Heterocycle Differences: Pyrrolidine (5-membered): Enhances rigidity and moderate basicity compared to piperidine (6-membered, higher lipophilicity) . Morpholine (oxygen-containing) increases polarity and hydrogen-bonding capacity, as seen in compound 50b .
  • Linker Modifications :

    • Ethyl vs. Ethoxy : Ethyl linkers (as in the target compound) provide flexibility, while ethoxy groups (e.g., in [4]) may restrict conformational mobility.
  • Substituent Effects: Pyrimidinyl and Quinoline Moieties: Compounds like 50b and SzR-109 exhibit enhanced target engagement due to extended aromatic systems, enabling π-π stacking or enzyme inhibition .

Research Findings and Data Gaps

  • The target compound’s lack of methyl groups (vs.
  • Limited data on its CYP inhibition or metabolic stability necessitates further studies, guided by analogs like 50b, which show balanced CYP/VAP-1 selectivity .

Biological Activity

3-[2-(Pyrrolidin-1-yl)ethyl]aniline dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring attached to an aniline moiety, which is known to influence its interaction with biological targets. The compound's molecular weight is approximately 287 g/mol, and it exhibits a moderate logD value, indicating its lipophilicity and potential for membrane permeability.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. It may modulate the activity of enzymes and receptors, thereby influencing cellular pathways. Specifically, its structure allows it to fit into specific binding sites, which can lead to alterations in cellular signaling processes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In vitro tests have shown that the compound exhibits significant antibacterial activity against a range of pathogens. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A notable study demonstrated that this compound induced apoptosis in FaDu hypopharyngeal tumor cells, showing better cytotoxicity than the reference drug bleomycin. The mechanism appears to involve cell cycle arrest and activation of apoptotic pathways .

Case Study: FaDu Tumor Cells

In a controlled experiment:

  • Cell Line : FaDu (hypopharyngeal carcinoma)
  • Treatment Duration : 48 hours
  • Concentration Range : 0.1 µM to 10 µM
  • Results :
    • Significant reduction in cell viability was observed at concentrations above 1 µM.
    • Apoptosis was confirmed by annexin V staining and flow cytometry analysis.

This study indicates that the compound has promising potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To further understand the unique properties of this compound, a comparative analysis was conducted with similar compounds:

Compound Biological Activity Notes
4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)anilineModerate antibacterial activityTrifluoromethyl group alters reactivity
4-(1-Methylpiperidin-4-yl)anilineLower cytotoxicity in cancer modelsPiperidine structure differs sterically

This table illustrates how variations in chemical structure can significantly affect biological activity .

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